molecular formula C8H16N2 B13160643 Decahydropyrrolo[3,2-c]azepine

Decahydropyrrolo[3,2-c]azepine

Cat. No.: B13160643
M. Wt: 140.23 g/mol
InChI Key: LPAKUXRRKUCBNS-UHFFFAOYSA-N
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Description

Decahydropyrrolo[3,2-c]azepine is a bicyclic nitrogen-containing heterocyclic compound It is characterized by a fused ring system consisting of a pyrrolidine and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydropyrrolo[3,2-c]azepine typically involves a [3,3]-sigmatropic rearrangement known as the aza-Cope rearrangement, followed by a Mannich cyclization. This method allows for the formation of both cis- and trans-fused heterocyclic compounds. The process begins with the preparation of amino alcohol derivatives, which undergo rearrangement and cyclization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound can be achieved on a multigram scale using commercially available starting materials. The synthesis involves multiple steps, typically 6-7, and can be performed to obtain the compound in racemic form .

Chemical Reactions Analysis

Types of Reactions

Decahydropyrrolo[3,2-c]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce more saturated bicyclic compounds .

Scientific Research Applications

Decahydropyrrolo[3,2-c]azepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydropyrrolo[3,2-c]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Decahydropyrrolo[2,3-c]azepine
  • Octahydro-1H-oxepino[4,5-b]pyrrole
  • Decahydropyrrolo[2,3-d]azepine

Uniqueness

Decahydropyrrolo[3,2-c]azepine is unique due to its specific ring fusion pattern and the resulting structural properties.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1,2,3,3a,4,5,6,7,8,8a-decahydropyrrolo[3,2-c]azepine

InChI

InChI=1S/C8H16N2/c1-2-8-7(3-5-10-8)6-9-4-1/h7-10H,1-6H2

InChI Key

LPAKUXRRKUCBNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCN2)CNC1

Origin of Product

United States

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